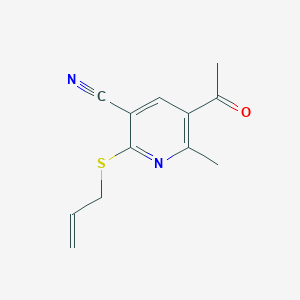

5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

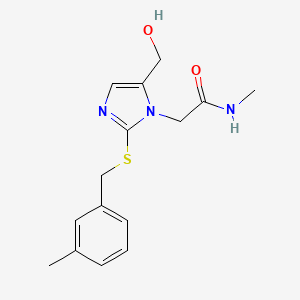

The compound “5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile” belongs to the class of organic compounds known as nitriles. Nitriles are compounds containing a cyano functional group (-C≡N). The “5-Acetyl” part refers to an acetyl group (CH3CO-) attached to the 5th carbon atom in the compound. The “2-(allylsulfanyl)” part indicates the presence of an allyl group (CH2=CH-CH2-) attached to a sulfur atom at the 2nd carbon atom. The “6-methylnicotinonitrile” part suggests that a methyl group (CH3) is attached to the 6th carbon atom of a nicotinonitrile .

Molecular Structure Analysis

The molecular structure of this compound would be based on the nicotinonitrile ring, with the acetyl, allylsulfanyl, and methyl groups attached at the specified positions. The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The acetyl, allylsulfanyl, and methyl groups could potentially undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

Synthesis of Complex Molecules

This compound has been utilized in the synthesis of complex molecules through various chemical reactions. For instance, its derivatives have been involved in palladium-catalyzed desulfinylative C–C coupling reactions with Grignard reagents and sodium salts, leading to the formation of diverse allylic derivatives with potential applications in drug synthesis and material science (Volla, Dubbaka, & Vogel, 2009). Furthermore, its application in the synthesis of novel 3-(allyloxy)-propylidene acetals of natural terpenoids presents a chemoselective approach to modifying natural products for enhanced biological activity (Devendar et al., 2015).

Biological Evaluations

The derivatives of 5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile have been evaluated for their biological activities. For example, novel compounds synthesized from this chemical have displayed promising antitrypanosomal activity, indicating potential uses in developing treatments against parasitic infections (Lelyukh et al., 2023). Additionally, the antimicrobial activities of new pyridothienopyrimidines and pyridothienotriazines derived from this compound highlight its role in the discovery of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Material Science and Catalysis

The structural versatility of 5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile derivatives makes them suitable for applications in material science and catalysis. Their involvement in the synthesis of cellulose acetates in new ionic liquids presents a novel approach to cellulose modification, with implications for the development of sustainable materials and chemicals (Wu et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-acetyl-6-methyl-2-prop-2-enylsulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-4-5-16-12-10(7-13)6-11(9(3)15)8(2)14-12/h4,6H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYNGJIJLVDLIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)SCC=C)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2606457.png)

![Ethyl 6-methyl-2-(3-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2606466.png)

![Tert-butyl 7-[(2-chloroacetyl)amino]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2606469.png)

![1-(2-methoxyphenyl)-4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2606470.png)

![methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2606475.png)

![N-(2-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2606477.png)